molecular formula C30H34FNO2 B13422346 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

Cat. No.: B13422346
M. Wt: 459.6 g/mol
InChI Key: BYJWMYMACIYVCQ-NTEUORMPSA-N
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Description

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Substituents: Functional groups such as the fluoro, phenylmethoxy, pentenyl, and propan-2-yl groups are introduced through various organic reactions, including nucleophilic substitution, electrophilic addition, and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluoro and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Gene Expression: Modulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde
  • 4-(4-methoxyphenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde
  • 5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

Uniqueness

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the fluoro and phenylmethoxy groups, along with the pentenyl and propan-2-yl substituents, makes it distinct from other similar compounds.

Properties

Molecular Formula

C30H34FNO2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C30H34FNO2/c1-6-7-9-14-25-28(26(18-33)30(21(4)5)32-29(25)20(2)3)24-16-15-23(31)17-27(24)34-19-22-12-10-8-11-13-22/h8-18,20-21H,6-7,19H2,1-5H3/b14-9+

InChI Key

BYJWMYMACIYVCQ-NTEUORMPSA-N

Isomeric SMILES

CCC/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Canonical SMILES

CCCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

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